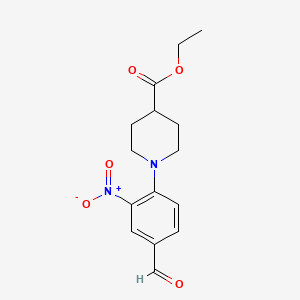

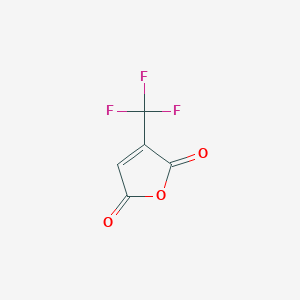

3-(Trifluoromethyl)furan-2,5-dione

Descripción general

Descripción

3-(Trifluoromethyl)furan-2,5-dione (TFMD) is an important organic compound that has been widely studied in the fields of chemistry and biochemistry. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms. It is a five-membered ring with the molecular formula C4H3F3O2. TFMD has been used in a variety of applications, including synthesis of other compounds, as a catalyst, and as a reagent in biochemical research. It has also been investigated for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Catalyst for Biomass Hydrogenation

The complex Ru(triphos)(CH3CN)32 has been identified as an effective catalyst for the hydrogenation of biomass-derived compounds, including 2,5-hexanedione and 2,5-dimethyl-furan, in aqueous acidic medium. This process facilitates up to 96% combined yields of 2,5-hexanediol and 2,5-dimethyl-tetrahydrofuran. The reaction pathway involves acid-catalyzed hydrolysis to the dione before hydrogenation of the ring, operating through a heterolytic activation of hydrogen gas by [Ru(H)x(triphos)(Y)y]n+ species formed in situ (Latifi et al., 2017).

Synthesis of Furan Derivatives

Research has shown that trifluormethyl-containing 1,3-diketones react with oxalyl chloride to synthesize 5-substituted 4-(trifluoracetyl)furan-2,3-diones. Further reaction with azomethines yields 4-substituted 5-hydroxy-5-(trifluormethyl)dihydrofuran-2,3-diones, indicating a route for creating new furan derivatives with potential applications in material science and pharmaceuticals (Lisovenko et al., 2018).

Atmospheric Chemistry of Furan Derivatives

Studies on the kinetics of the reactions of OH radicals with various furans, including 2,5-dimethylfuran, have revealed their role in the formation of unsaturated 1,4-dicarbonyls in the atmosphere. This research provides insights into the atmospheric chemistry of furan derivatives and their impact on air quality and climate (Aschmann et al., 2011).

Renewable Production of Phthalic Anhydride

Innovative research has explored a route to renewable phthalic anhydride from biomass-derived furan and maleic anhydride, showcasing a sustainable approach to producing key industrial chemicals. This method involves a Diels–Alder cycloaddition followed by dehydration, highlighting the potential for bio-based production of phthalic anhydride with high yields (Mahmoud et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It’s known that the compound can undergo reactions with aromatic amines

Result of Action

The synthesized compounds exhibited antibacterial and antinociceptive (pain-relieving) activity . .

Action Environment

It’s known that the compound should be stored in a dry, cool place, away from fire sources and oxidizers .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)furan-2,5-dione plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive anhydride group. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, it can react with amino groups in proteins, resulting in the formation of stable amide bonds . This interaction can alter the activity of enzymes and proteins, making this compound a useful tool in biochemical research and drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The anhydride group of this compound reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific site of interaction. For instance, the modification of active site residues in enzymes can result in the inhibition of enzymatic activity, while modification of regulatory sites can lead to enzyme activation. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering their binding affinity to DNA and their ability to regulate gene transcription.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of trifluoromethylmaleic acid . The degradation of this compound can affect its long-term effects on cellular function, as the hydrolysis products may have different biochemical properties. In in vitro and in vivo studies, the stability and degradation of this compound must be carefully monitored to ensure accurate interpretation of experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted biochemical effects . At high doses, this compound can cause toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed in animal studies, where the compound exhibits a dose-dependent response, with low doses having beneficial effects and high doses causing toxicity . Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic state of cells. For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered energy production and metabolic flux . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their redox state and the overall metabolic balance of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters that recognize its chemical structure. Once inside the cell, this compound can bind to intracellular proteins and enzymes, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that are recognized by cellular transport machinery. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and activity of this compound within cells . The subcellular localization of this compound is critical for its biochemical activity, as it determines the specific biomolecules and pathways it can interact with.

Propiedades

IUPAC Name |

3-(trifluoromethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3O3/c6-5(7,8)2-1-3(9)11-4(2)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPZJWPSHBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380551 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

700-27-6 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)maleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)